

An In-depth Technical Guide to 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-4-methyl-2-pentanone

Cat. No.: B089442

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxy-4-methyl-2-pentanone**, a significant organic compound with applications as a solvent. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, presented in a manner conducive to research and development.

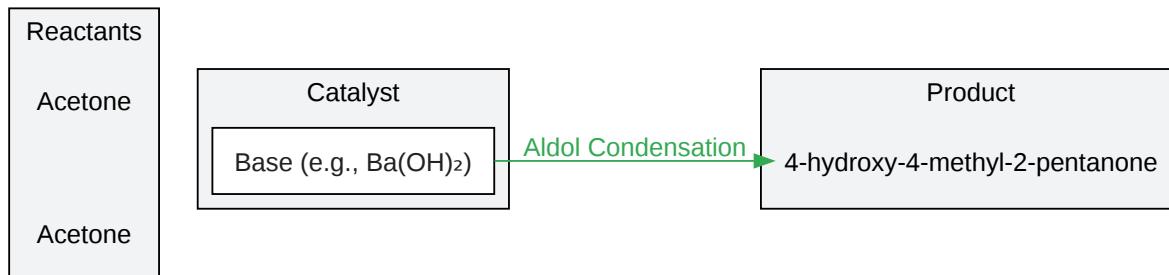
Chemical Structure and Identifiers

4-Methoxy-4-methyl-2-pentanone, also known as Pent-Oxone, is a ketone and an ether. Its structure is characterized by a pentanone backbone with a methoxy and two methyl groups on the fourth carbon.

Identifier	Value
IUPAC Name	4-methoxy-4-methylpentan-2-one [1]
CAS Number	107-70-0 [1]
Molecular Formula	C ₇ H ₁₄ O ₂ [1]
SMILES	CC(=O)CC(C)(C)OC [1]
InChI	InChI=1S/C7H14O2/c1-6(8)5-7(2,3)9-4/h5H2,1-4H3 [1]
InChIKey	KOKPBCHLPVDQTK-UHFFFAOYSA-N [1]

Physicochemical Properties

This compound is a clear, colorless liquid.[\[1\]](#) While some sources describe it as insoluble in water, more definitive data indicates it is soluble.[\[2\]](#) It is classified as a flammable liquid.


Property	Value
Molecular Weight	130.18 g/mol [1]
Boiling Point	156 °C [2]
Flash Point	48 °C [2]
Density	0.91 g/cm ³ (at 20/20 °C) [2]
Refractive Index	1.42 [2]
Water Solubility	Soluble [2]
Vapor Pressure	3.16 mm Hg at 25 °C

Synthesis of 4-Methoxy-4-methyl-2-pentanone

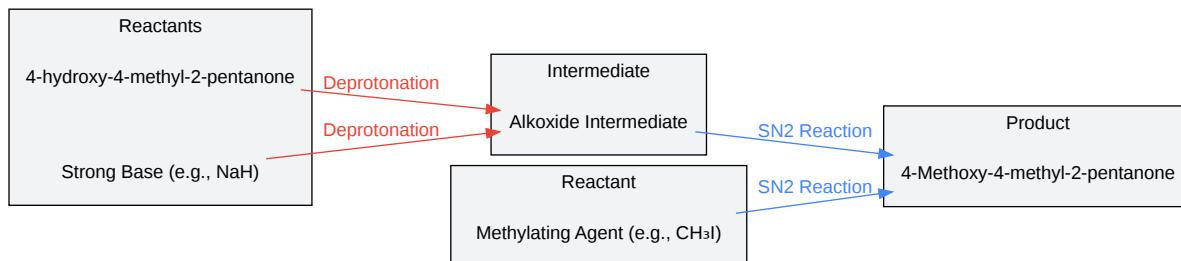
The synthesis of **4-Methoxy-4-methyl-2-pentanone** is a two-step process. The first step involves the synthesis of the precursor, 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), via an aldol condensation of acetone. The second step is the methylation of the tertiary alcohol to form the final ether product, which can be achieved through a Williamson ether synthesis.

Step 1: Synthesis of 4-hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)

Reaction: Aldol condensation of Acetone

[Click to download full resolution via product page](#)

Synthesis of 4-hydroxy-4-methyl-2-pentanone


Experimental Protocol:

The preparation of diacetone alcohol is a classic organic synthesis procedure. One established method involves the base-catalyzed self-condensation of acetone.[3][4][5]

- Catalyst Preparation: A Soxhlet extractor is charged with a thimble containing a basic catalyst, such as barium hydroxide (Ba(OH)_2).[4][6]
- Reaction Setup: Acetone is placed in the boiling flask of the Soxhlet apparatus.
- Reflux: The acetone is heated to reflux. The continuous cycling of acetone over the basic catalyst in the thimble facilitates the aldol condensation. The reaction is typically refluxed for an extended period (e.g., 80-100 hours) until the boiling point of the mixture in the flask rises, indicating the formation of the higher-boiling diacetone alcohol.[6]
- Workup and Purification: After the reaction is complete, the excess acetone is removed by distillation. The remaining crude diacetone alcohol is then purified by vacuum distillation.[7]

Step 2: Synthesis of 4-Methoxy-4-methyl-2-pentanone

Reaction: Williamson Ether Synthesis

[Click to download full resolution via product page](#)

Williamson Ether Synthesis for **4-Methoxy-4-methyl-2-pentanone**

Experimental Protocol:

The Williamson ether synthesis is a versatile method for preparing ethers.^{[2][8][9][10][11]} It proceeds via an S_N2 reaction between an alkoxide and an alkyl halide.^{[2][8][9][10][11]}

- **Alkoxide Formation:** Diacetone alcohol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH) or potassium hydride (KH), is added to deprotonate the tertiary alcohol, forming the corresponding alkoxide.^[2] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).
- **Methylation:** A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the solution containing the alkoxide. The mixture is stirred, often at room temperature or with gentle heating, to facilitate the S_N2 reaction.
- **Workup and Purification:** Upon completion of the reaction, it is quenched by the careful addition of water or a saturated aqueous ammonium chloride solution. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed.

under reduced pressure. The resulting crude product is purified by distillation to yield **4-Methoxy-4-methyl-2-pentanone**.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Methoxy-4-methyl-2-pentanone**.

Spectroscopic Technique	Data Availability and Key Features
¹ H NMR	Spectra are available. Key signals would include singlets for the two equivalent methyl groups attached to the quaternary carbon, a singlet for the methoxy group, a singlet for the methyl group of the acetyl moiety, and a singlet for the methylene protons.
¹³ C NMR	Spectra are available.[12] Expected signals include a peak for the carbonyl carbon, the quaternary carbon bearing the oxygen, the methoxy carbon, and the various methyl and methylene carbons.
Infrared (IR) Spectroscopy	A complete vibrational analysis has been reported.[13] A strong absorption band characteristic of the C=O stretch of the ketone would be prominent, typically in the range of 1700-1725 cm ⁻¹ . C-O stretching vibrations for the ether linkage would also be present. Spectra are available on databases such as SpectraBase.[14][15]
Mass Spectrometry (MS)	Mass spectra are available on the NIST WebBook, which can be used for structural elucidation and confirmation of the molecular weight.[16]

Safety Information

4-Methoxy-4-methyl-2-pentanone is a flammable liquid and vapor. It is harmful if inhaled and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection if ventilation is inadequate, should be used when handling this chemical. It should be stored in a cool, well-ventilated area away from heat, sparks, and open flames.

This guide provides essential technical information for professionals working with **4-Methoxy-4-methyl-2-pentanone**. For more detailed data and specific applications, consulting the cited literature and databases is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-4-methyl-2-pentanone | C7H14O2 | CID 7884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Diacetone alcohol - Wikipedia [en.wikipedia.org]
- 4. jetir.org [jetir.org]
- 5. primaryinfo.com [primaryinfo.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. byjus.com [byjus.com]
- 12. 4-METHOXY-4-METHYL-2-PENTANONE(107-70-0) 13C NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]

- 15. 4-METHOXY-4-METHYL-2-PENTANONE(107-70-0) IR Spectrum [chemicalbook.com]
- 16. 2-Pentanone, 4-methoxy-4-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxy-4-methyl-2-pentanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089442#4-methoxy-4-methyl-2-pentanone-structural-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com